Cas no 2228519-37-5 (methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate)

methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate structure
2228519-37-5 structure
商品名:methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate
CAS番号:2228519-37-5
MF:C11H12FNO3
メガワット:225.216286659241
CID:6129250
PubChem ID:165780965

methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate
    • methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
    • EN300-1795808
    • 2228519-37-5
    • インチ: 1S/C11H12FNO3/c1-16-10(15)9(14)11(4-5-11)7-2-3-8(12)13-6-7/h2-3,6,9,14H,4-5H2,1H3
    • InChIKey: DVRKIXNHJSHOFM-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=C(C=N1)C1(C(C(=O)OC)O)CC1

計算された属性

  • せいみつぶんしりょう: 225.08012141g/mol
  • どういたいしつりょう: 225.08012141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1795808-2.5g
methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
2228519-37-5
2.5g
$3670.0 2023-09-19
Enamine
EN300-1795808-0.25g
methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
2228519-37-5
0.25g
$1723.0 2023-09-19
Enamine
EN300-1795808-10g
methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
2228519-37-5
10g
$8049.0 2023-09-19
Enamine
EN300-1795808-5g
methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
2228519-37-5
5g
$5429.0 2023-09-19
Enamine
EN300-1795808-5.0g
methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
2228519-37-5
5g
$5429.0 2023-06-02
Enamine
EN300-1795808-0.1g
methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
2228519-37-5
0.1g
$1648.0 2023-09-19
Enamine
EN300-1795808-10.0g
methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
2228519-37-5
10g
$8049.0 2023-06-02
Enamine
EN300-1795808-1g
methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
2228519-37-5
1g
$1872.0 2023-09-19
Enamine
EN300-1795808-0.05g
methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
2228519-37-5
0.05g
$1573.0 2023-09-19
Enamine
EN300-1795808-0.5g
methyl 2-[1-(6-fluoropyridin-3-yl)cyclopropyl]-2-hydroxyacetate
2228519-37-5
0.5g
$1797.0 2023-09-19

methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate 関連文献

methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetateに関する追加情報

Comprehensive Overview of Methyl 2-1-(6-Fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate (CAS No. 2228519-37-5)

Methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate (CAS No. 2228519-37-5) is a fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. This compound features a unique cyclopropyl ring fused with a hydroxyacetate moiety, making it a versatile intermediate in organic synthesis. Its molecular structure combines the reactivity of a fluoropyridine core with the steric constraints of a cyclopropane, offering intriguing possibilities for drug discovery and material science.

The growing interest in fluorinated compounds stems from their enhanced metabolic stability and bioavailability, a trend reflected in recent AI-driven drug design research. Scientists frequently search for "fluoropyridine derivatives in medicinal chemistry" or "cyclopropyl-containing bioactive molecules," highlighting the relevance of this compound. The presence of both hydroxy and ester functional groups allows for further derivatization, addressing common queries about "modifiable pharmaceutical intermediates."

In synthetic routes, methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate serves as a precursor for chiral building blocks, a topic gaining traction in "asymmetric synthesis" discussions. The 6-fluoropyridin-3-yl moiety particularly attracts attention due to its role in improving compound lipophilicity—a frequent search term like "fluorine effects on drug solubility." Analytical techniques such as NMR and LC-MS confirm its high purity (>98%), meeting industry demands for "high-quality chemical standards."

Environmental considerations position this compound favorably, as researchers explore "green chemistry approaches for fluorinated compounds." The cyclopropyl group's strain energy contributes to unique reactivity patterns, answering queries about "ring-strained molecules in catalysis." Recent patent analyses reveal applications in crop protection agents, aligning with searches for "novel agrochemical scaffolds."

Thermal stability studies of CAS 2228519-37-5 show decomposition above 200°C, making it suitable for "high-temperature reaction conditions"—a practical concern for process chemists. The compound's logP value (predicted 1.2±0.6) addresses frequent questions about "optimizing molecular properties for CNS penetration." Its crystalline form enables reliable "polymorph screening" procedures, crucial for pharmaceutical development.

Emerging applications in PET radiopharmaceuticals leverage the fluorine-18 analogue, connecting to trending searches for "diagnostic imaging probes." The hydroxyacetate segment permits conjugation with biologics, relevant to "small molecule-protein hybrid therapeutics" research. Computational studies suggest potential as a kinase inhibitor fragment, answering queries about "scaffold hopping in drug discovery."

Supply chain data indicates increasing availability of methyl 2-1-(6-fluoropyridin-3-yl)cyclopropyl-2-hydroxyacetate, addressing commercial searches for "specialty chemicals suppliers." Regulatory databases confirm its absence from restricted substance lists, aligning with "REACH-compliant intermediates" inquiries. The compound's molecular weight (239.22 g/mol) and hydrogen bond donors/acceptors (1/4) make it compliant with "Lipinski's rule of five" analyses.

Future research directions may explore its metal complexation behavior, responding to "organometallic catalysts design" interests. The stereocenter at the hydroxy-bearing carbon opens possibilities for "chiral resolution techniques" studies. As synthetic methodologies advance, this compound continues to attract attention in both academic and industrial settings, particularly for "structure-activity relationship optimization" projects.

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